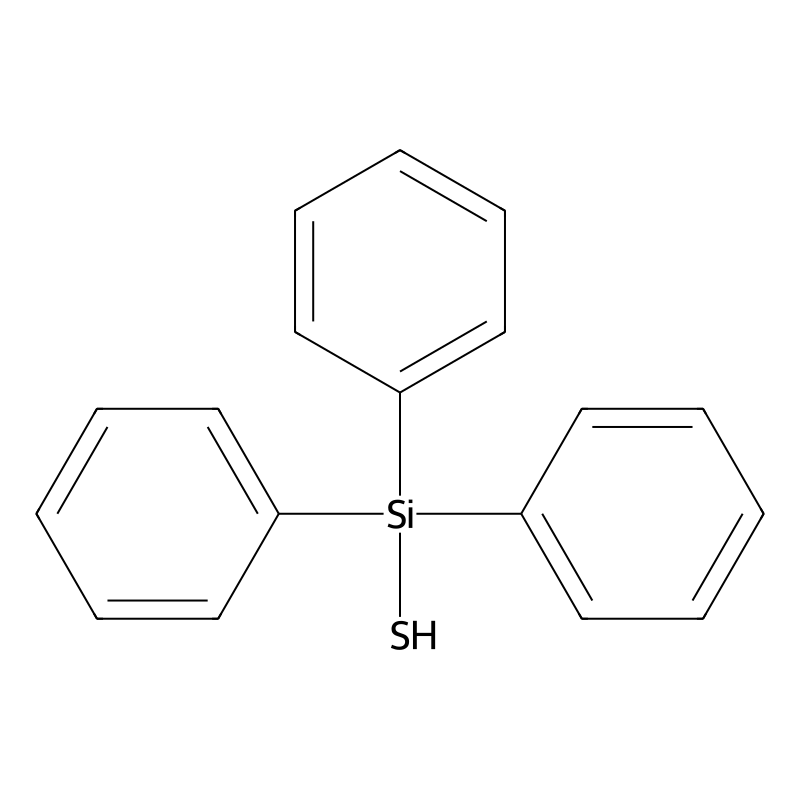

Triphenylsilanethiol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Triphenylsilanethiol is a sterically hindered organosilicon compound featuring a reactive silicon-sulfur-hydrogen linkage. In industrial and advanced academic procurement, it is primarily sourced as a ligand precursor for transition metal coordination chemistry and as a polarity-reversal catalyst for radical-mediated transformations. Unlike standard organic thiols, the electropositive silicon atom fundamentally alters the electronic environment of the sulfur, resulting in a significantly lower pKa and a highly labile Si-S bond. These baseline properties make triphenylsilanethiol a functional reagent for the controlled assembly of multinuclear metal-sulfido clusters and for mediating cooperative hydrogen atom transfer (HAT) reactions where traditional heavy-metal hydrides are excluded [1].

Procuring standard aryl thiols (e.g., thiophenol) or the exact carbon analog, triphenylmethanethiol (Ph3CSH), as substitutes for triphenylsilanethiol routinely leads to process failure in advanced applications. The fundamental differentiator is the bond dissociation energy and lability of the Si-S bond compared to the C-S bond. In coordination chemistry, C-S bonds trap metals in stable thiolate complexes, whereas the Si-S bond in triphenylsilanethiol can be selectively cleaved under mild conditions (such as room-temperature fluoride treatment) to yield multinuclear metal-sulfido architectures. Furthermore, in radical chemistry, the specific steric bulk of the triphenylsilyl group prevents catalyst dimerization, a common failure mode when substituting with less hindered thiols or smaller silanethiols like triethylsilanethiol [1].

Precursor Superiority for Metal-Sulfido Cluster Assembly

In the synthesis of transition metal-sulfido clusters, the lability of the heteroatom-sulfur bond dictates the ability to form multinuclear architectures. Triphenylsilanethiol features a labile Si-S bond that can be cleaved under mild conditions (e.g., via fluoride sources at room temperature) to yield metal-sulfido clusters, such as Co6(μ3-S)8(PPh3)6. In contrast, the carbon analog triphenylmethanethiol (Ph3CSH) possesses a C-S bond that resists mild cleavage, trapping the metal in stable alkylthiolate complexes and preventing cluster assembly[1].

| Evidence Dimension | Bond cleavage conditions for metal-sulfido cluster generation |

| Target Compound Data | Si-S bond cleaves at room temperature with mild fluoride treatment |

| Comparator Or Baseline | Triphenylmethanethiol (Ph3CSH) / C-S bond requires harsh thermal or reductive conditions |

| Quantified Difference | Enables room-temperature cluster assembly vs. reaction failure/trapping |

| Conditions | Transition metal complexation followed by desilylation |

Buyers synthesizing complex metal-sulfur clusters must procure the silanethiol to ensure the ligand can be cleanly removed without destroying the target architecture.

Elimination of Toxic Heavy Metals in Radical Reductions

For radical-chain reductive alkylations and stereochemical editing, triphenylsilanethiol acts as a polarity-reversal catalyst. By replacing the slow direct hydrogen abstraction from silanes with a rapid, polarity-matched HAT cycle, Ph3SiSH mediates the conversion of electron-rich alkenes. Compared to traditional heavy-metal radical mediators like tributyltin hydride (Bu3SnH), utilizing 5–10 mol% of the Ph3SiSH/silane couple achieves equivalent conversion rates without the toxicity and purification bottlenecks associated with stoichiometric tin waste [1].

| Evidence Dimension | Catalyst toxicity profile and homolytic reduction efficiency |

| Target Compound Data | 5–10 mol% Ph3SiSH with benign silanes yields high conversion |

| Comparator Or Baseline | Tributyltin hydride (Bu3SnH) (Stoichiometric toxic heavy metal) |

| Quantified Difference | Eliminates toxic tin byproducts while maintaining high reductive yields |

| Conditions | Radical-chain reductive alkylation under mild initiation (60–80 °C) |

Procuring this compound allows process chemists to eliminate toxic tin reagents from their workflows, drastically simplifying downstream purification and regulatory compliance.

Enhanced Acidity for Mild Ligand Deprotonation

The presence of the electropositive silicon atom significantly lowers the pKa of the thiol proton. Silanethiols like triphenylsilanethiol exhibit pKa values in the range of 4.0–6.0, making them substantially more acidic than standard organic thiols such as thiophenol (pKa ~ 6.6) or alkyl thiols (pKa > 9.0). This enhanced acidity allows for quantitative deprotonation using milder bases, which is critical when synthesizing delicate coordination complexes or when operating in base-sensitive synthetic environments [1].

| Evidence Dimension | S-H bond acidity (pKa) |

| Target Compound Data | pKa ~ 4.0 - 6.0 (characteristic of bulky silanethiols) |

| Comparator Or Baseline | Thiophenol (pKa ~ 6.6) and Alkyl thiols (pKa > 9.0) |

| Quantified Difference | ~1 to 5 orders of magnitude higher acidity |

| Conditions | Standard solvent systems for ligand deprotonation |

The lower pKa ensures that buyers can utilize milder bases during ligand preparation, preventing the degradation of base-sensitive substrates or co-ligands.

Structural Control in Alkali Metal Aggregates via Steric Bulk

The bulky triphenylsilyl group is instrumental in controlling the aggregation state of alkali metal thiolates. When reacted with sodium or potassium bases, triphenylsilanethiol forms well-defined, soluble hexameric aggregates (e.g., [(NaSSiPh3)6(tol)2]) or discrete monomers in the presence of crown ethers. In contrast, sterically unhindered thiols or smaller silanethiols (like trimethylsilanethiol) rapidly form insoluble polymeric networks that cannot be utilized as precise delivery agents for subsequent transmetalation[1].

| Evidence Dimension | Coordination aggregate structure and solubility |

| Target Compound Data | Forms soluble, discrete hexameric or monomeric clusters |

| Comparator Or Baseline | Trimethylsilanethiol (Me3SiSH) or unhindered thiols |

| Quantified Difference | Soluble discrete clusters vs. insoluble polymeric networks |

| Conditions | Metathesis with NaH/KH in non-polar solvents (e.g., toluene) |

Procuring the sterically hindered triphenyl variant guarantees precursor solubility, which is an absolute requirement for reproducible, homogeneous transmetalation reactions.

Synthesis of Transition Metal-Sulfido Clusters

Due to the high lability of the Si-S bond, triphenylsilanethiol is a highly effective choice for synthesizing complex, multinuclear metal-sulfido clusters (e.g., Co, Fe, Ni). It allows for the initial formation of stable silanethiolate complexes, followed by mild, controlled desilylation using fluoride sources, avoiding the harsh conditions required when using standard organic thiols [1].

Polarity-Reversal Catalysis in Radical Reductions

In synthetic workflows requiring the reduction of electron-rich alkenes or the stereochemical editing of diols, triphenylsilanethiol serves as a highly efficient hydrogen atom transfer (HAT) catalyst. It is strategically procured to replace toxic tributyltin hydride (Bu3SnH), enabling greener, tin-free radical chain reactions with standard silanes[2].

Preparation of Soluble Alkali Metal Thiolate Delivery Agents

For precise transmetalation protocols, the steric bulk of the triphenylsilyl group ensures that the resulting sodium or potassium silanethiolates form soluble, discrete hexameric or monomeric structures rather than insoluble polymers. This makes it an ideal precursor for delivering precise stoichiometric amounts of sulfur into complex organometallic architectures [3].

References

- [1] Komiya, S., et al. 'Synthesis and Reactions of Triphenylsilanethiolato Complexes of Manganese(II), Iron(II), Cobalt(II), and Nickel(II).' Inorganic Chemistry, 2002, 41(25), 6587-6592.

- [2] Cole, S. J., et al. 'Radical-chain reductive alkylation of electron-rich alkenes mediated by silanes in the presence of thiols as polarity-reversal catalysts.' Journal of the Chemical Society, Perkin Transactions 1, 1998, (17), 2689-2694.

- [3] Pladzyk, A., et al. 'Complexes of silanethiolate ligands: Synthesis, structure, properties and application.' Coordination Chemistry Reviews, 2021, 433, 213761.

Wikipedia

Dates

Explore Compound Types